![molecular formula C7H19NO3P+ B1623922 3-Diethoxyphosphorylpropylazanium CAS No. 203192-99-8](/img/structure/B1623922.png)
3-Diethoxyphosphorylpropylazanium
Overview
Description
3-Diethoxyphosphorylpropylazanium (CAS# 203192-99-8) is a useful research chemical. It has a molecular weight of 285.23 and a molecular formula of C9H20NO7P . The IUPAC name is 3-diethoxyphosphorylpropan-1-amine; oxalic acid .
Molecular Structure Analysis
The molecular structure of 3-Diethoxyphosphorylpropylazanium can be represented by the canonical SMILES: CCOP(=O)(CCCN)OCC.C(=O)(C(=O)O)O . The InChI is InChI=1S/C7H18NO3P.C2H2O4/c1-3-10-12(9,11-4-2)7-5-6-8;3-1(4)2(5)6/h3-8H2,1-2H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Diethoxyphosphorylpropylazanium include a molecular weight of 285.23, a molecular formula of C9H20NO7P, and a covalently-bonded unit count of 2 . More detailed properties such as density, solubility, and stability would require further experimental data .Scientific Research Applications
Polymer Synthesis
3-Diethoxyphosphorylpropylazanium is used in the synthesis of cationic polyelectrolytes with pyrrolidine rings embedded in the polymer backbone. This process involves cyclopolymerization, which is a method of forming polymer chains through ring formation. Such polymers have potential applications in various fields due to their unique structural properties .
Research Chemical
As a research chemical, 3-Diethoxyphosphorylpropylazanium (CAS# 203192-99-8) is valued for its purity and specificity. It is often used in chemical reactions and experiments that require precise control over the chemical composition and properties .
Flame Retardancy
This compound has been utilized in developing flame-retardant systems. Specifically, it has been synthesized into an ionic liquid form and introduced into epoxy resin to enhance its flame-retardant properties. This application is particularly important in materials science and safety engineering .
Safety and Hazards
Mechanism of Action
Target of Action
It is described as a useful research chemical , suggesting that it may interact with various biological targets depending on the context of the research.
Action Environment
It is suggested that the compound may be used in various fields, including medical research, environmental research, and industrial research, indicating that its action could be influenced by a variety of environmental conditions.
properties
IUPAC Name |
3-diethoxyphosphorylpropylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORFBNFNLHVIM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC[NH3+])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427347 | |
Record name | 3-diethoxyphosphorylpropylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethoxyphosphorylpropylazanium | |
CAS RN |
203192-99-8 | |
Record name | 3-diethoxyphosphorylpropylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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